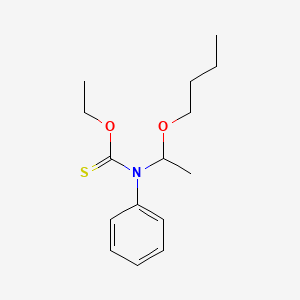
O-Ethyl (1-butoxyethyl)phenylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl (1-butoxyethyl)phenylcarbamothioate is an organic compound with the molecular formula C15H23NO2S It is a carbamothioate derivative, which means it contains a carbamate group (a functional group derived from carbamic acid) and a thioate group (a sulfur-containing functional group)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl (1-butoxyethyl)phenylcarbamothioate typically involves the reaction of phenyl isothiocyanate with an appropriate alcohol, such as 1-butoxyethanol, in the presence of a base. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final carbamothioate product. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification steps, such as distillation or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl (1-butoxyethyl)phenylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The ethoxy and butoxy groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides in the presence of a base, such as sodium hydride (NaH), can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
O-Ethyl (1-butoxyethyl)phenylcarbamothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce carbamothioate groups into molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of O-Ethyl (1-butoxyethyl)phenylcarbamothioate involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The carbamothioate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- O-Ethyl (1-methoxyethyl)phenylcarbamothioate
- O-Ethyl (1-ethoxyethyl)phenylcarbamothioate
- O-Ethyl (1-propoxyethyl)phenylcarbamothioate
Uniqueness
O-Ethyl (1-butoxyethyl)phenylcarbamothioate is unique due to its specific alkyl chain length and branching, which can influence its chemical reactivity and biological activity. Compared to similar compounds with shorter or different alkyl chains, it may exhibit distinct properties, such as solubility, stability, and interaction with biological targets.
Properties
CAS No. |
921597-66-2 |
|---|---|
Molecular Formula |
C15H23NO2S |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
O-ethyl N-(1-butoxyethyl)-N-phenylcarbamothioate |
InChI |
InChI=1S/C15H23NO2S/c1-4-6-12-18-13(3)16(15(19)17-5-2)14-10-8-7-9-11-14/h7-11,13H,4-6,12H2,1-3H3 |
InChI Key |
RYNRSHNFIGASGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)N(C1=CC=CC=C1)C(=S)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


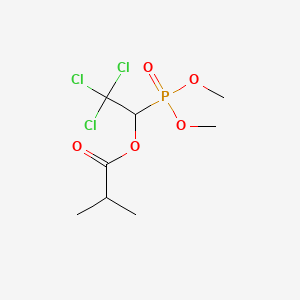
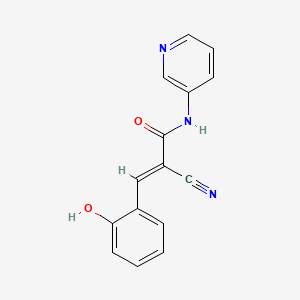
![2-(3-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14174622.png)

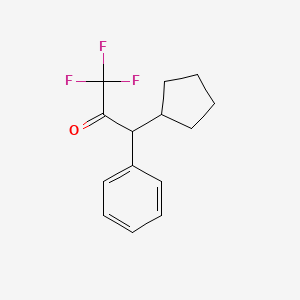
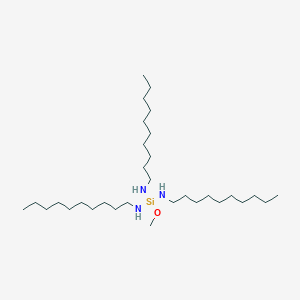
![N'-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14174636.png)
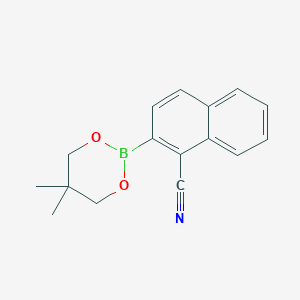
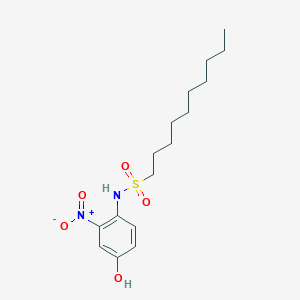
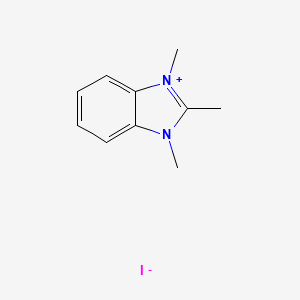
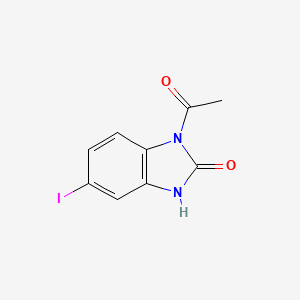
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol](/img/structure/B14174672.png)

![1-[(3-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14174682.png)
